N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride
Overview
Description
N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride is a useful research compound. Its molecular formula is C9H8Cl2N2O and its molecular weight is 231.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactions with Other Compounds
N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride undergoes various chemical reactions, forming different compounds. For example, it reacts with 4,6-dimethoxyindoles, resulting in glyoxyloyl chloride derivatives. These derivatives can be further converted into glyoxylic acids, esters, and amides (Black, Kumar, & McConnell, 1996). Additionally, the compound has been used to prepare 4-Chlorophenyl acrylate (CPA) by reacting 4-chlorophenol and acryloyl chloride, leading to applications in the leather industry (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Synthesis of Complex Compounds
In the synthesis of complex chemical structures, this compound serves as a critical precursor. For example, it's used in the preparation of ethyl 5-chloro-3-phenylindole-2-carboxylate, a compound with various potential applications (Fürstner, Hupperts, & Seidel, 1999).
Catalytic Decomposition Studies
This compound is also involved in studies related to catalytic decomposition. For instance, its role in the decomposition of hydrogen peroxide and 4-chlorophenol in the presence of modified activated carbons has been researched, highlighting its relevance in environmental chemistry and pollution control (Huang, Lu, Chen, & Lee, 2003).
Pharmaceutical Research
In pharmaceutical research, this compound is employed in the synthesis of various biologically active compounds. It's used in the creation of new bisthiazoles, which demonstrate significant antibacterial activities (Sayed, Ali, & Al-Faiyz, 2019).
Antitumor Properties
The compound also plays a role in the development of antitumor agents. For example, compounds incorporating 2,4-dichlorophenoxy nucleus synthesized using this compound have shown promising antitumor activity in preliminary tests (Abdel-Wahab, Farghaly, & Badria, 2011).
Properties
IUPAC Name |
(1E)-N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHCGGWBOWGPJS-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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